Dehydroeburicoic acid

概要

説明

作用機序

デヒドロトラメテノール酸は、いくつかの分子経路を介してその効果を発揮します。

生化学分析

Biochemical Properties

Dehydroeburicoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the detoxification of aldehydes. This compound upregulates the activity of ALDH2, thereby enhancing the detoxification process and protecting cells from oxidative stress . Additionally, this compound interacts with the Keap1-Nrf2 protein-protein interaction, disrupting this interaction and promoting the nuclear translocation of Nrf2. This leads to the activation of downstream antioxidant genes, providing further protection against oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in cancer cells by causing DNA damage and apoptosis. This compound also induces cell cycle arrest, particularly in the G2/M phase, and suppresses the expression of topoisomerase II . In liver cells, this compound acts as a dual inhibitor against oxidative stress in alcoholic liver disease by engaging Keap1 and inhibiting glycogen synthase kinase 3 (GSK3), thereby restoring Nrf2 activity and promoting antioxidant gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the expression of antioxidant genes, providing protection against oxidative stress . Additionally, this compound inhibits GSK3, which further enhances Nrf2 activity in a Keap1-independent manner . This dual inhibition mechanism makes this compound a potent antioxidant and protective agent against oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound demonstrates stability and maintains its activity over extended periods in in vitro studiesStudies have shown that this compound can sustain its protective effects against oxidative stress and maintain the upregulation of antioxidant genes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and liver damage. At higher doses, it may cause toxic or adverse effects. Studies have shown that this compound can effectively reduce lipid deposition and inflammation in the liver at optimal doses, but excessive doses may lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of aldehydes through the activation of ALDH2. This activation enhances the metabolism of acetaldehyde, reducing its toxic effects on cells . Additionally, this compound influences the Keap1-Nrf2 pathway, promoting the expression of antioxidant genes and enhancing the overall antioxidant capacity of cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. In liver cells, this compound is localized to the cytoplasm and nucleus, where it exerts its protective effects against oxidative stress . The compound’s distribution within tissues is influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key proteins and enzymes involved in oxidative stress response and detoxification . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within cells.

準備方法

合成経路および反応条件: デヒドロトラメテノール酸は、通常、化学的に合成されるのではなく、天然源から単離されます。 主な供給源は茯苓の菌核です . 抽出プロセスには、菌核の乾燥、それに続く溶媒抽出、クロマトグラフィー技術を用いた精製が含まれます .

工業的製造方法: デヒドロトラメテノール酸の工業的製造は、実験室環境で使用されるものと同様の抽出および精製方法に従います。 大規模抽出には、有機溶媒と高度なクロマトグラフィー技術が使用され、高純度と高収率が確保されます .

化学反応の分析

反応の種類: デヒドロトラメテノール酸は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、デヒドロトラメテノール酸を酸化させることができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が、化合物を還元するために使用されます。

主な生成物: これらの反応から生成される主な生成物には、デヒドロトラメテノール酸のさまざまな酸化、還元、ハロゲン化誘導体があります .

科学的研究の応用

デヒドロトラメテノール酸は、幅広い科学研究における応用があります。

類似化合物との比較

デヒドロトラメテノール酸は、以下のような他のラノスタン型トリテルペン酸と比較されます。

デヒドロトラメテノール酸は、強力なインスリン感受性作用と、カスパーゼ-3経路を介したアポトーシス誘導能力が注目されています .

特性

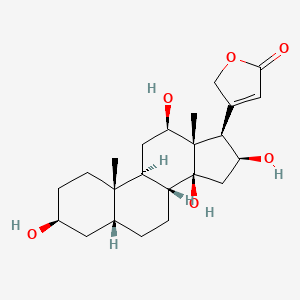

IUPAC Name |

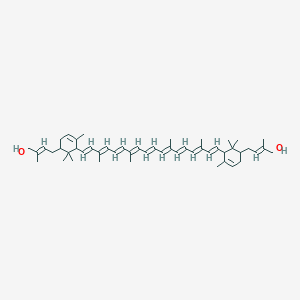

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPYGOMAADWAT-OXUZYLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346470 | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6879-05-6 | |

| Record name | Dehydroeburicoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroeburicoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1252517.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)

![1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252531.png)